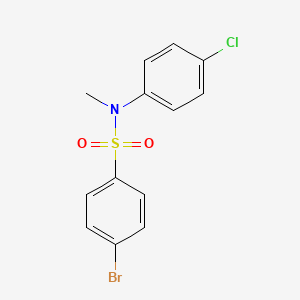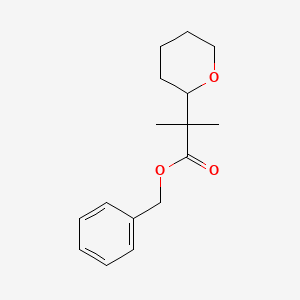
Benzenesulfonamide, 4-bromo-N-(4-chlorophenyl)-N-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonamide, 4-bromo-N-(4-chlorophenyl)-N-methyl- is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a bromine atom, a chlorophenyl group, and a methyl group attached to a benzene ring with a sulfonamide functional group. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-bromo-N-(4-chlorophenyl)-N-methyl- typically involves the reaction of 4-bromoaniline with 4-chlorobenzaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of glacial acetic acid as a solvent and a palladium catalyst to facilitate the coupling reaction . The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of Benzenesulfonamide, 4-bromo-N-(4-chlorophenyl)-N-methyl- may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonamide, 4-bromo-N-(4-chlorophenyl)-N-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using suitable reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki cross-coupling, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Glacial Acetic Acid: Used as a solvent in various reactions.
Boronic Acids: Used in Suzuki coupling reactions to introduce different functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling reactions can produce monosubstituted and bisubstituted products with various functional groups .
Aplicaciones Científicas De Investigación
Benzenesulfonamide, 4-bromo-N-(4-chlorophenyl)-N-methyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzenesulfonamide, 4-bromo-N-(4-chlorophenyl)-N-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-N-(4-chlorophenyl)methylene-benzenamine: A similar compound with a different functional group.
4-Bromo-N’-(2,4-dimethoxybenzylidene)benzohydrazide: Another related compound with different substituents.
Uniqueness
Benzenesulfonamide, 4-bromo-N-(4-chlorophenyl)-N-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
100374-81-0 |
|---|---|
Fórmula molecular |
C13H11BrClNO2S |
Peso molecular |
360.65 g/mol |
Nombre IUPAC |
4-bromo-N-(4-chlorophenyl)-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H11BrClNO2S/c1-16(12-6-4-11(15)5-7-12)19(17,18)13-8-2-10(14)3-9-13/h2-9H,1H3 |
Clave InChI |
RADMIBNHYAUTFV-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(4-chlorophenoxy)methyl]Phenol](/img/structure/B8693672.png)
![1-Propanol, 3-[(4-methylphenyl)thio]-](/img/structure/B8693681.png)
![[4-(2-Hydroxy-ethyl)-piperazin-1-yl]-acetic acid dihydrochloride](/img/structure/B8693690.png)

![Methyl 5,5-difluoro-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B8693701.png)

![2-Methyl-2-[(2-methylpropyl)amino]propan-1-ol](/img/structure/B8693714.png)



